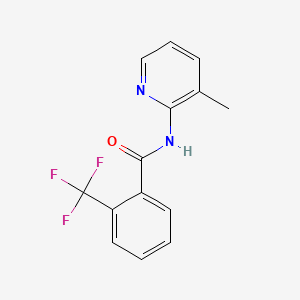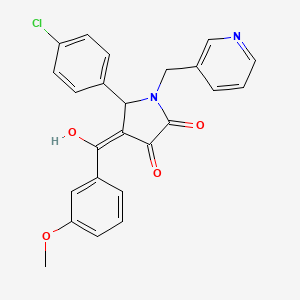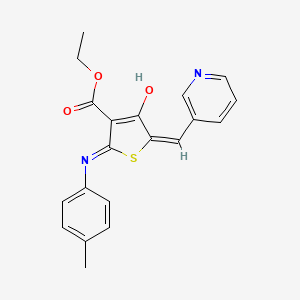![molecular formula C24H30N2OS2 B13375754 7-tert-butyl-2-(isobutylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13375754.png)
7-tert-butyl-2-(isobutylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-tert-butyl-2-(isobutylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a benzothieno and pyrimidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-2-(isobutylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno moiety, followed by the introduction of the pyrimidinone ring. Key steps include:
Formation of the Benzothieno Moiety: This involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.
Introduction of the Pyrimidinone Ring: This step involves the reaction of the benzothieno intermediate with a suitable amine and carbonyl source under controlled conditions to form the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-tert-butyl-2-(isobutylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isobutylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form alcohols.
Substitution: The tert-butyl and isobutylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isobutylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Wissenschaftliche Forschungsanwendungen
7-tert-butyl-2-(isobutylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Wirkmechanismus
The mechanism of action of 7-tert-butyl-2-(isobutylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The sulfur atom in the isobutylsulfanyl group can form interactions with metal ions or proteins, potentially inhibiting or modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzothieno 3,2-bbenzothiophene Derivatives : These compounds are used in material science for their electronic properties .
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their potential as epidermal growth factor receptor (EGFR) inhibitors.
Uniqueness
7-tert-butyl-2-(isobutylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of both tert-butyl and isobutylsulfanyl groups, which can impart distinct chemical and biological properties. Its combination of a benzothieno and pyrimidinone moiety also sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C24H30N2OS2 |
|---|---|
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
7-tert-butyl-2-(2-methylpropylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H30N2OS2/c1-15(2)14-28-23-25-21-20(22(27)26(23)17-9-7-6-8-10-17)18-12-11-16(24(3,4)5)13-19(18)29-21/h6-10,15-16H,11-14H2,1-5H3 |
InChI-Schlüssel |
MXDWGGPCECHONE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSC1=NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N1C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B13375672.png)

![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375681.png)
![6-methyl-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]pyridine-3-carboxamide](/img/structure/B13375683.png)

![2-(2-hydroxyethyl)-3-[2-(2-naphthyl)-1H-indol-3-yl]-1-isoindolinone](/img/structure/B13375706.png)
![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B13375707.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide](/img/structure/B13375712.png)

![4-methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-N-(2-oxo-2-phenylethyl)benzenesulfonamide](/img/structure/B13375729.png)
![N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B13375730.png)

![Ethyl 2-[(5-cyano-2-methyl-6-phenyl-4-pyrimidinyl)hydrazono]propanoate](/img/structure/B13375747.png)
![Ethyl 1-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B13375752.png)
